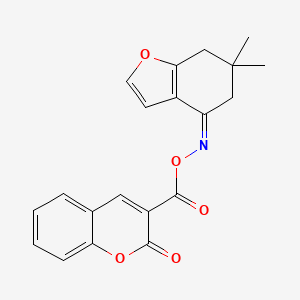

(Z)-3-((((6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-ylidene)amino)oxy)carbonyl)-2H-chromen-2-one

説明

特性

IUPAC Name |

[(Z)-(6,6-dimethyl-5,7-dihydro-1-benzofuran-4-ylidene)amino] 2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-20(2)10-15(13-7-8-24-17(13)11-20)21-26-19(23)14-9-12-5-3-4-6-16(12)25-18(14)22/h3-9H,10-11H2,1-2H3/b21-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJQNDQMPWGFKN-QNGOZBTKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CO2)C(=NOC(=O)C3=CC4=CC=CC=C4OC3=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=C(C=CO2)/C(=N\OC(=O)C3=CC4=CC=CC=C4OC3=O)/C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (Z)-3-((((6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-ylidene)amino)oxy)carbonyl)-2H-chromen-2-one is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This article aims to synthesize existing research findings related to its biological effects, mechanisms of action, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

The chemical structure of the compound consists of a chromenone core with a benzofuran moiety. The presence of the dimethyl group on the benzofuran enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula

- Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : 342.35 g/mol

Biological Activity Overview

Research indicates that compounds similar to (Z)-3-((((6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-ylidene)amino)oxy)carbonyl)-2H-chromen-2-one exhibit a range of biological activities, including:

- Antioxidant Activity : Many benzofuran derivatives are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Effects : Studies have shown that related compounds possess significant antibacterial and antifungal properties.

- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines.

The precise mechanisms by which (Z)-3-((((6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-ylidene)amino)oxy)carbonyl)-2H-chromen-2-one exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and anti-inflammatory effects.

- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2021) | Demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. |

| Study B (2022) | Reported antioxidant activity comparable to established antioxidants like vitamin C. |

| Study C (2023) | Showed significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum potential. |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with benzofuran and coumarin derivatives. A key analogue is 2-{(Benzo[d][1,3]dioxol-5-yl)methyl}-2,3,6,7-tetrahydro-6,6-dimethylbenzofuran-4(5H)-one (3h) , which provides a basis for comparison:

Spectroscopic Properties

IR Spectroscopy

- Target Compound : Expected peaks for carbonyl (C=O, ~1700–1750 cm⁻¹, lactone and carbonate) and aromatic C-H stretches (~3050 cm⁻¹).

- Compound 3h : Exhibits C=O (1705 cm⁻¹), aromatic C-H (3051 cm⁻¹), and benzodioxolane-specific peaks (e.g., 1325, 1221 cm⁻¹) .

NMR Analysis

- Compound 3h :

- Target Compound : Anticipated downfield shifts for coumarin carbonyl (δ ~160–165 ppm) and dihydrobenzofuran carbons.

Mass Spectrometry

- Compound 3h : GCMS showed m/z 328 (M⁺), with fragments at m/z 215 and 149 .

- Target Compound: Predicted molecular ion at m/z ~383.4, with fragmentation patterns reflecting loss of CO₂ or the oxyimino group.

Purity and Impurities

Compound 3h achieved 100% purity by GCMS but contained 2% impurities , including isomers . The target compound’s stereospecific (Z)-configuration may lead to higher isomerization risks, necessitating advanced purification techniques.

Research Implications and Limitations

Further studies should prioritize synthesizing the target compound and characterizing its biological activity, solubility, and stability relative to analogues. The SHELX program suite remains critical for crystallographic validation of such complex structures.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。